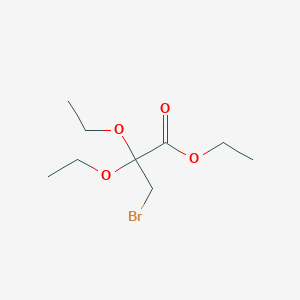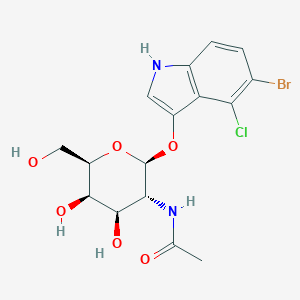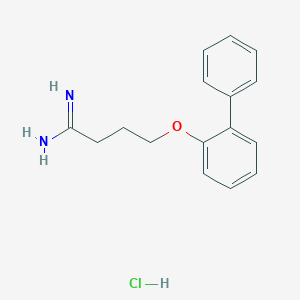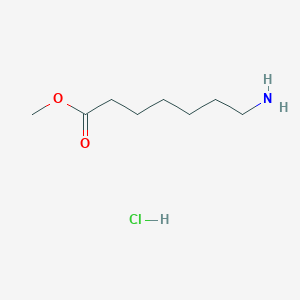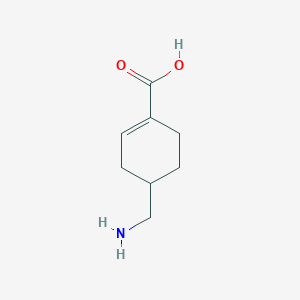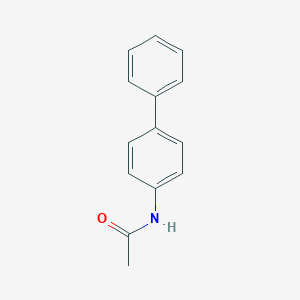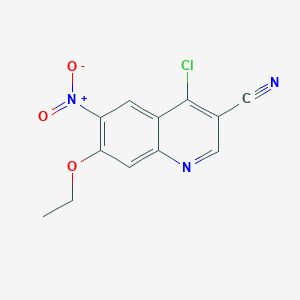
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline
Übersicht
Beschreibung
4-Chloroquinolines are a class of compounds that serve as key synthetic precursors for various pharmacologically active agents. They are particularly important in the synthesis of anticancer, anti-malarial, antidiabetic, and antiviral agents, as well as reversible AT Phase inhibitors. The compound 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline is closely related to these compounds and is used as an intermediate in the preparation of drugs like pelitinib and neratinib, which are inhibitors of EGFR and HER-2 kinases .
Synthesis Analysis
The synthesis of related 4-chloroquinoline derivatives often involves a multi-step process that includes nitration, chlorination, and cyclization. For instance, the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a compound closely related to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline, starts with 2-amino-5-nitrophenol. This is followed by treatment with ethyl (E)-2-cyano-3-ethoxypropenoate and thermal cyclization to obtain the 3-cyano-4-hydroxyquinoline intermediate. Chlorination with POCl3 yields the final product . However, the high temperatures required for cyclization can be disadvantageous due to the formation of tars and resins and low overall yield.
Molecular Structure Analysis
The molecular structure of 4-chloroquinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, cyano, ethoxy, and nitro groups, can significantly influence the chemical properties and reactivity of these molecules. Single-crystal X-ray structures of related compounds provide detailed insights into their molecular geometry .
Chemical Reactions Analysis
4-Chloroquinolines can undergo various nucleophilic substitution reactions. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5-dione, a structurally related compound, can react with nucleophiles like sodium azide, amines, and thiophenol to yield novel substituted pyranoquinolinones. Additionally, reactions with hydrazine, cyanoguanidine, and S-methylisothiourea can lead to ring transformation involving the opening and closure of the pyranoquinolinedione nucleus .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloroquinoline derivatives are influenced by their functional groups. The presence of electron-withdrawing groups such as nitro and cyano can affect the electron density of the quinoline ring, thereby influencing its reactivity. These compounds are typically characterized using techniques like NMR spectroscopy and mass spectrometry. The nitroso derivatives of quinolines, for example, show characteristic NMR spectra and are known to be highly reactive, readily undergoing condensation reactions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Summary of the Application : “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” is an important intermediate in the synthesis of certain pharmaceutical compounds . It has been used in the preparation of EKB-569 and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .
- Methods of Application or Experimental Procedures : A new and improved synthetic route to “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” has been described. The key step is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in tBuONa/tBuOH system to give the 3-cyano-4-hydroxyquinoline . .
- Results or Outcomes Obtained : The new and improved synthetic route has resulted in a cost-effective and commercially friendly process for scale-up operations. .
Medicinal Chemistry
- Summary of the Application : “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” is an important intermediate in the synthesis of certain pharmaceutical compounds . It has been used in the preparation of EKB-569 and neratinib, which are irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .
- Methods of Application or Experimental Procedures : A new and improved synthetic route to “4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline” has been described. The key step is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate in tBuONa/tBuOH system to give the 3-cyano-4-hydroxyquinoline . .
- Results or Outcomes Obtained : The new and improved synthetic route has resulted in a cost-effective and commercially friendly process for scale-up operations. .
Eigenschaften
IUPAC Name |
4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUBEZCMHJCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451854 | |
| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | |
CAS RN |
214476-09-2 | |
| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)


